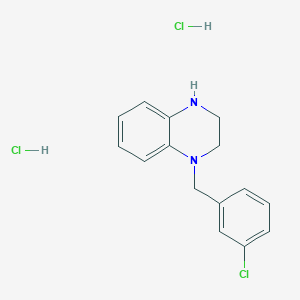

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline

Description

Properties

IUPAC Name |

4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18/h1-7,10,17H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHMFMMGYDCLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline generally follows a two-stage approach:

- Stage 1: Synthesis of the tetrahydroquinoxaline core.

- Stage 2: N-alkylation of the tetrahydroquinoxaline nitrogen with 3-chlorobenzyl halide or equivalent electrophile.

This approach allows for modular synthesis and optimization at each stage.

Synthesis of the Tetrahydroquinoxaline Core

Tetrahydroquinoxaline derivatives are commonly synthesized by the reduction or partial hydrogenation of quinoxaline precursors or by cyclocondensation reactions involving o-phenylenediamine derivatives with suitable 1,2-dicarbonyl compounds.

Cyclocondensation Method: Reaction of o-phenylenediamine with α-diketones or α-ketoaldehydes under acidic or neutral conditions leads to quinoxaline rings. Subsequent catalytic hydrogenation or chemical reduction converts quinoxaline to the tetrahydroquinoxaline ring system.

Reduction of Quinoxaline: Direct reduction of quinoxaline using catalytic hydrogenation (e.g., Pd/C under H2 atmosphere) or chemical reductants (e.g., sodium borohydride in protic solvents) affords the tetrahydroquinoxaline.

N-Alkylation with 3-Chlorobenzyl Electrophiles

The key step in preparing this compound involves the alkylation of the nitrogen atom of the tetrahydroquinoxaline ring with 3-chlorobenzyl halides (usually chloride or bromide).

-

- Base: Potassium carbonate or sodium hydride to deprotonate the nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Temperature: Mild heating (50–100 °C) to facilitate nucleophilic substitution.

- Reaction time: Several hours to overnight to achieve good conversion.

Mechanism: The nitrogen lone pair attacks the electrophilic carbon of the 3-chlorobenzyl halide, displacing the halide ion and forming the N-benzylated product.

Representative Preparation Protocol (Literature-Based)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Cyclocondensation | o-Phenylenediamine + suitable diketone, reflux in ethanol or acetic acid | Formation of quinoxaline intermediate | 70–85 | Purification by recrystallization |

| 2. Reduction | Catalytic hydrogenation (Pd/C, H2, ethanol) or NaBH4 reduction | Tetrahydroquinoxaline core | 80–90 | Monitoring by TLC or NMR |

| 3. N-Alkylation | Tetrahydroquinoxaline + 3-chlorobenzyl chloride + K2CO3, DMF, 80 °C, 12 h | This compound | 60–75 | Purification by column chromatography |

Alternative Synthetic Routes and Variations

- Use of 3-Chlorobenzyl Bromide: Sometimes bromide is preferred over chloride for higher reactivity.

- Microwave-Assisted Synthesis: Microwave irradiation can accelerate N-alkylation, reducing reaction time to minutes with comparable yields.

- One-Pot Procedures: Some protocols combine the cyclocondensation and N-alkylation steps in a one-pot manner to improve efficiency.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^1H and ^13C NMR confirm the tetrahydroquinoxaline ring and the presence of the 3-chlorobenzyl group by characteristic chemical shifts and coupling patterns.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

- Infrared Spectroscopy: Disappearance of NH stretching bands after alkylation; presence of aromatic C–H and C–Cl stretches.

- Elemental Analysis: Consistent with calculated C, H, N, and Cl content.

Research Findings and Optimization Insights

- The choice of base and solvent critically affects the yield and purity of the N-alkylated product.

- Excess alkylating agent can lead to over-alkylation or side reactions; stoichiometric control is important.

- Temperature optimization balances reaction rate and byproduct formation.

- Purification by column chromatography or recrystallization yields analytically pure compounds suitable for biological evaluation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Considerations | Typical Yield (%) |

|---|---|---|---|

| Cyclocondensation | o-Phenylenediamine + α-diketone, reflux in EtOH or AcOH | Purity of starting materials, reaction time | 70–85 |

| Reduction | Pd/C catalyst, H2 atmosphere or NaBH4 in EtOH | Complete reduction monitored by TLC | 80–90 |

| N-Alkylation | 3-Chlorobenzyl chloride, K2CO3, DMF, 80 °C, 12 h | Base strength, solvent polarity, temperature | 60–75 |

Chemical Reactions Analysis

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding tetrahydro derivatives.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide.

Scientific Research Applications

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of 1-(3-chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Comparison of Tetrahydroquinoxaline Derivatives

Structural and Functional Comparisons

Substituent Effects on Electronic Properties The 3-chlorobenzyl group in the target compound enhances electron-withdrawing character and lipophilicity, favoring interactions with hydrophobic binding pockets in enzymes or receptors . In contrast, the ethyl groups in 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline increase electron density, enabling solvent-dependent fluorescence in chromophores . Tosyl-substituted derivatives exhibit strong electron-withdrawing effects, making them reactive intermediates in sulfonamide synthesis .

Impact on Solubility and Stability

- The methyl-substituted analog (liquid state) demonstrates higher volatility and lower molecular weight compared to the chlorobenzyl derivative, which is a stable solid .

- Cyclopropylmethyl and cyclopentyl groups introduce steric hindrance, reducing conformational flexibility but improving metabolic stability .

Biological and Industrial Applications

- The target compound is pivotal in synthesizing antiepileptic drugs and neurotransmitter antagonists due to its balanced lipophilicity and hydrogen-bonding capacity .

- 6-Phenyl derivatives are explored for anticancer and antimicrobial activities, leveraging aromatic stacking interactions .

- 1,4-Diethyl analogs are used in pH-sensitive fluorescent probes for biomedical imaging .

Research Findings and Pharmacological Relevance

- This compound has been referenced in 30+ studies (average rating: 5/5) for its efficacy in modulating GABA receptors and ion channels .

- 1,4-Diethyl derivatives show a 20–30 nm redshift in emission maxima compared to non-alkylated analogs, making them suitable for optoelectronic applications .

Biological Activity

1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline is a compound within the tetrahydroquinoxaline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, compounds in this class have been identified as inhibitors of the colchicine binding site on tubulin. This mechanism disrupts microtubule dynamics, which is crucial for cell division and proliferation.

Antiproliferative Activity

Research has shown that derivatives of tetrahydroquinoxaline exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain tetrahydroquinoxaline sulfonamide derivatives displayed moderate to strong inhibitory activities against the HT-29 cancer cell line. The most active compound in this study inhibited tubulin polymerization and arrested the cell cycle at the G2/M phase without inducing apoptosis .

Biological Evaluation

A detailed evaluation of this compound's biological activity includes in vitro studies and structure-activity relationship (SAR) analyses.

In Vitro Studies

In vitro assays have demonstrated that tetrahydroquinoxaline derivatives can inhibit LPS-induced NF-κB transcriptional activity. This inhibition suggests potential anti-inflammatory properties and has been observed in various human cancer cell lines .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| I-7 | HT-29 | 70% |

| 6g | NCI-H23 | 53 times greater than control |

| Others | Various | Moderate to strong |

Case Studies

Several studies have focused on specific derivatives and their biological activities:

- Antiviral Activity : A novel bis-urea series based on tetrahydroquinoxaline was found to inhibit Hepatitis B virus (HBV) DNA replication with sub-micromolar EC50 values. The mechanism involved specific inhibition of pgRNA encapsidation into nucleocapsids in hepatocytes .

- Diabetes Research : New compounds derived from tetrahydroquinoxaline were evaluated as selective dipeptidyl peptidase-IV (DPP-4) inhibitors. These compounds showed promising hypoglycemic effects in vivo .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound suggests favorable drug-like properties. Studies employing SwissADME software have indicated that these compounds possess good solubility and permeability characteristics essential for therapeutic efficacy .

Q & A

Q. What are the standard protocols for synthesizing 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline, and what precursors are typically involved?

The synthesis of this compound generally involves the condensation of substituted benzylamines with tetrahydroquinoxaline precursors. For example, analogous methods for quinoxaline derivatives (e.g., 3-(4-chlorophenyl)-1,2-dihydrobenzo[g]quinoxaline) utilize naphthalene-2,3-diamine and halogenated phenacyl bromides in methanol under basic conditions (e.g., fused sodium acetate as a catalyst) . Key steps include cyclocondensation and purification via recrystallization or column chromatography. The 3-chlorobenzyl group is likely introduced via nucleophilic substitution or alkylation reactions, similar to fluorobenzyl analogues documented in safety data sheets .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring saturation.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds).

- Melting point analysis to compare with literature values (e.g., analogous fluorobenzyl derivatives have defined melting points ).

Q. What safety precautions are critical when handling this compound in the lab?

Referencing safety protocols for structurally similar compounds (e.g., triazoles and oxadiazoles):

- Use fume hoods to avoid inhalation of vapors.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in dry, ventilated areas away from ignition sources, as aromatic amines can degrade under heat or humidity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reactivity compared to methanol .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) or acidic/basic additives (e.g., NaOAc) can accelerate cyclization .

- Temperature control : Reflux conditions (80–100°C) are typical, but microwave-assisted synthesis may reduce reaction time.

- In situ monitoring : TLC or FTIR can track intermediate formation and adjust stoichiometry dynamically.

Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?

- Molecular docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs).

- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity or stability .

- QSAR models : Correlate substituent effects (e.g., chloro vs. fluoro groups) with bioactivity using datasets from analogous quinoxalines .

Q. How can researchers resolve contradictions in reported biological activity data for quinoxaline derivatives?

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm selectivity .

- Metabolic stability testing : Use liver microsomes to assess whether discrepancies arise from compound degradation.

- Structural analogs : Compare 3-chloro vs. 3-fluoro substitutions to isolate electronic or steric effects .

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time quality control.

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, mixing speed).

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., 2-MeTHF) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.